1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione
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Overview
Description
1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, characterized by a spiro-connected bicyclic system, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using reagents like benzoyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using reducing agents like lithium aluminum hydride, can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced spirocyclic compounds.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves its interaction with specific molecular targets. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also facilitate binding to specific receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
- 1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
- 1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Comparison: Compared to similar compounds, 1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione is unique due to the presence of two chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these chlorine atoms can enhance the compound’s ability to interact with biological targets, potentially leading to more potent effects.
This detailed overview provides a comprehensive understanding of 1-(3,4-dichlorobenzoyl)-3-phenyl-1,4-diazaspiro[46]undec-3-ene-2-thione, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2OS/c23-17-11-10-16(14-18(17)24)20(27)26-21(28)19(15-8-4-3-5-9-15)25-22(26)12-6-1-2-7-13-22/h3-5,8-11,14H,1-2,6-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRXKSIVSCKHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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